rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
Description
The molecule belongs to the class of bicyclic pyrrolidine derivatives with a fused furo-pyrrole ring system. The tert-butyl carbamate (Boc) group at position 1 and the amino substituent at position 3 are critical for its stereochemical and pharmacological properties. Such compounds are often intermediates in drug discovery, particularly for protease inhibitors or receptor modulators, due to their rigid bicyclic scaffolds and functional group versatility .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3S,3aR,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(12)7-5-15-6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
DPIYNHZJLANOBC-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1COC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Stepwise Construction of the Bicyclic Core : The hexahydrofuro[3,4-b]pyrrole ring system is typically assembled via cyclization reactions involving appropriately substituted pyrrole or furan precursors. This often involves intramolecular nucleophilic substitution or ring-closing reactions to form the fused bicyclic structure with stereochemical control.
Introduction of the Amino Group : The amino substituent at the 3-position is introduced either by direct amination of a suitable intermediate or by reduction of a precursor containing a suitable leaving group or protected amino functionality.
Protection with tert-Butyl Carbamate (Boc Group) : The amino group is commonly protected as a tert-butyl carbamate to stabilize the molecule and facilitate purification. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Stereochemical Control : The stereochemistry (3S,3aR,6aS) is controlled either by using chiral starting materials or by employing stereoselective catalytic or enzymatic steps during the ring formation or amination process.
Representative Synthetic Route (Illustrative)
| Step | Reaction Type | Description | Notes |
|---|---|---|---|
| 1 | Cyclization | Formation of hexahydrofuro[3,4-b]pyrrole core via intramolecular cyclization | Use of chiral precursors to set stereochemistry |
| 2 | Amination | Introduction of amino group at C-3 position via nucleophilic substitution or reduction | Amino group may be protected or free |
| 3 | Boc Protection | Reaction of free amine with di-tert-butyl dicarbonate to form tert-butyl carbamate protecting group | Protects amino group for stability and handling |
| 4 | Purification and Characterization | Isolation of pure stereoisomer and confirmation by NMR, MS, and chiral HPLC | Ensures stereochemical integrity |
Notes on Reaction Conditions
- The cyclization step often requires controlled temperature and solvent conditions to favor the desired ring closure without side reactions.
- Amination may involve catalytic hydrogenation or substitution with azide intermediates followed by reduction.
- Boc protection is typically performed under mild basic conditions (e.g., triethylamine) at room temperature.
- Purification is critical to separate stereoisomers and achieve high enantiomeric purity.
Data Table Summarizing Key Chemical and Physical Properties
| Property | Data |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1251006-87-7 |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| Molecular Structure | Bicyclic hexahydrofuro[3,4-b]pyrrole core with Boc-protected amino group |
| Stereochemistry | (3S,3aR,6aS) |
| Physical State | Neat (pure compound) |
| Storage Conditions | Sealed, dry, 2-8°C, protected from light |
| Purity/Specification | High purity, suitable for research applications |
| Shipping Temperature | Room temperature |
Chemical Reactions Analysis
Types of Reactions
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furo[3,4-b]pyrrole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Core Rings : The target compound’s furo[3,4-b]pyrrole system differs from analogs with cyclopenta[c]pyrrole (e.g., ) or pyrrolo[3,2-b]pyrrole cores, affecting ring strain and conformational flexibility.
- Substituent Position: The amino group in the target (C3) vs. C4 or C5 in cyclopenta analogs may influence hydrogen-bonding interactions in biological targets.
- Bulkier Groups: Compounds like the benzyl-substituted furopyrrole exhibit reduced solubility compared to amino derivatives, as seen in HT-Solubility assays for similar structures .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility
Notes:
- The benzotriazole derivatives show superior enzyme inhibition due to electrophilic carbonyl groups but suffer from metabolic instability (high glutathione adduct formation).
- Amino-substituted analogs (target, ) likely exhibit improved solubility and metabolic stability, critical for oral bioavailability .
Biological Activity
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a compound with significant potential in various biological contexts due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- CAS Number : 1251006-87-7
The compound features a bicyclic structure that integrates a furo[3,4-b]pyrrole moiety, characterized by the presence of a tert-butyl group and an amino functional group. These structural elements contribute to its reactivity and biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Binding Interactions : In silico studies have shown that compounds with similar pyrrole scaffolds exhibit significant binding interactions with various proteins, including those involved in viral infections like hepatitis B virus (HBV). The binding characteristics suggest that this compound could potentially inhibit viral replication through similar mechanisms .
- Neuroprotective Effects : Compounds with related structures have demonstrated neuroprotective properties, which could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .
- Antimicrobial Activity : Some analogs of this compound have shown potential antimicrobial effects. The presence of the furo-pyrrole structure is often linked to enhanced antimicrobial activity against various pathogens .
Case Studies and Research Findings
A review of relevant literature highlights several key studies:
- Study on Pyrrole Inhibitors : A recent study focused on pyrrole-scaffold inhibitors demonstrated their effectiveness in binding to HBV core proteins, revealing insights into their potency and interaction dynamics . The findings suggest that this compound may share similar binding characteristics.
- Neuroprotection Research : Another investigation into related compounds indicated significant neuroprotective effects in animal models, suggesting that this class of compounds could be beneficial in treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound in comparison to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (2S)-2-aminohexahydro-pyrrolo[2,3-b]quinolin | Contains a pyrroloquinoline structure | Known for anti-cancer properties |
| Hexahydroindole derivative | Similar bicyclic structure | Exhibits strong neuroprotective effects |
| Furo[2,3-b]pyrrole analog | Closely related furo-pyrrole structure | Potential antimicrobial activity |
This comparative analysis highlights the diversity of biological activities within this class of molecules while underscoring the unique aspects that may set this compound apart.
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Ongoing research aims to elucidate its specific biological mechanisms and therapeutic potential further. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating detailed molecular interactions and pathways affected by this compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic strategies for preparing rel-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate?
The synthesis typically involves multi-step processes, including:
- Cyclization reactions (e.g., domino reactions or Paal-Knorr pyrrole synthesis) to form the bicyclic core .
- Functional group modifications , such as tert-butyl ester protection and amine introduction via reductive amination or nucleophilic substitution .
- Optimized reaction conditions : Temperature (0–60°C), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., FeCl₃ for cyclization) are critical for yield and purity . Example Protocol :
- Step 1: Cyclization of substituted pyrrole precursors using a domino reaction (yield: ~85%) .
- Step 2: tert-Butyloxycarbonyl (Boc) protection under anhydrous conditions .
- Step 3: Amine functionalization via LiAlH₄ reduction or catalytic hydrogenation .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (3S,3aR,6aS) configuration) and functional groups .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 257.3 g/mol) .
- X-ray Crystallography : For unambiguous stereochemical assignment . Reference Data :
| Technique | Key Peaks/Data | Evidence ID |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, tert-butyl), δ 3.2–3.8 (m, bicyclic protons) | |
| HRMS | m/z 257.3 ([M+H]⁺, calc. 257.29) |
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at 2–8°C in sealed containers under inert gas (argon) to prevent hydrolysis of the Boc group .
- Decomposition Risks : Sensitive to strong acids/bases (e.g., TFA removes Boc) and prolonged exposure to moisture .
Advanced Research Questions
Q. How does stereochemistry [(3S,3aR,6aS)] influence biological activity or synthetic reactivity?
- Biological Targets : The (3aR,6aS) configuration enhances binding to neurotransmitter receptors (e.g., σ-1 receptors) due to spatial compatibility with hydrophobic pockets .
- Reactivity : Steric hindrance from the tert-butyl group directs regioselective functionalization at the amine site . Case Study : Epimerization at C3a (3aR→3aS) reduced binding affinity by 90% in dopamine receptor assays .
Q. What methodologies resolve contradictions in reaction yield data during scale-up?
- Parameter Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, continuous flow reactors improve reproducibility in cyclization steps (yield increase from 70% to 85%) .
- Analytical Cross-Validation : Compare HPLC purity data with ¹H NMR integration to identify side products (e.g., over-reduction of amine groups) .
Q. How can researchers address discrepancies in stereochemical assignments across studies?
- Cross-Technique Validation : Combine NOESY (for spatial proximity) with X-ray crystallography .
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
Q. What strategies enable regioselective functionalization of the bicyclic core?
- Directing Groups : Use temporary protecting groups (e.g., benzyl for amine) to block undesired sites .
- Metal-Catalyzed Reactions : Pd-mediated cross-coupling for aryl introductions at the furo ring . Example : Suzuki-Miyaura coupling at C5 of the furo ring (yield: 78%) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility?
- Solubility Data :
| Solvent | Solubility (mg/mL) | Conditions | Evidence ID |
|---|---|---|---|
| DMSO | 25 | 25°C, anhydrous | |
| Water | <0.1 | pH 7.4 |
- Resolution : Discrepancies arise from hydration state (anhydrous vs. hydrate) or residual solvents post-synthesis. Use Karl Fischer titration to quantify water content .
Methodological Recommendations
Best practices for optimizing enantiomeric purity in asymmetric synthesis
Protocol for in vitro biological activity screening
- Target Selection : Prioritize GPCRs (e.g., dopamine D₂) due to structural similarity to known ligands .
- Assay Conditions : Use HEK293 cells transfected with target receptors and measure cAMP levels (EC₅₀ range: 10–100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
